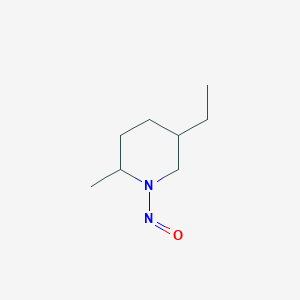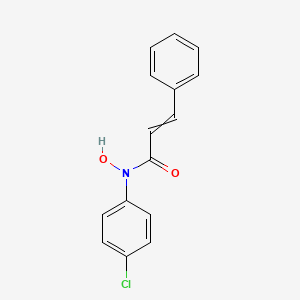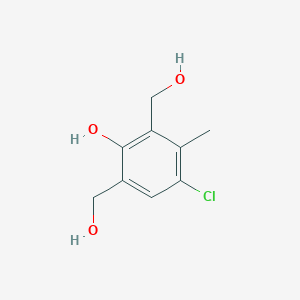
Copper--ytterbium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–ytterbium (1/1) is a compound that combines copper and ytterbium in a 1:1 ratio Ytterbium is a rare earth element, part of the lanthanide series, known for its unique electronic properties Copper, on the other hand, is a well-known transition metal with excellent electrical and thermal conductivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper–ytterbium (1/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct reaction of copper and ytterbium metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction is typically carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: In industrial settings, the production of copper–ytterbium (1/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the two metals and can be scaled up for large-scale production. The resulting alloy is then cooled and processed into the desired form.
Analyse Des Réactions Chimiques
Types of Reactions: Copper–ytterbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with oxygen to form oxides of copper and ytterbium. It can also participate in redox reactions where copper and ytterbium change their oxidation states.
Common Reagents and Conditions:
Oxidation: Reacts with oxygen at elevated temperatures to form copper oxide and ytterbium oxide.
Reduction: Can be reduced using hydrogen or other reducing agents to revert to the metallic state.
Substitution: Reacts with halogens to form halides of copper and ytterbium.
Major Products:
Oxides: Copper oxide (CuO) and ytterbium oxide (Yb2O3).
Halides: Copper halides (CuX) and ytterbium halides (YbX3), where X can be fluorine, chlorine, bromine, or iodine.
Applications De Recherche Scientifique
Copper–ytterbium (1/1) has several applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of specialized alloys and materials with enhanced electrical and thermal conductivity.
Mécanisme D'action
The mechanism by which copper–ytterbium (1/1) exerts its effects is primarily through its electronic properties. Copper’s high electrical conductivity combined with ytterbium’s unique electronic configuration allows for efficient electron transfer processes. This makes the compound an effective catalyst in various reactions. Additionally, the compound’s ability to form stable complexes with other molecules enhances its utility in biological and medical applications.
Comparaison Avec Des Composés Similaires
Copper–yttrium (1/1): Another compound combining copper with a rare earth element, yttrium. It shares some properties with copper–ytterbium (1/1) but differs in its electronic and magnetic characteristics.
Copper–lanthanum (1/1): Combines copper with lanthanum, another lanthanide. This compound is known for its catalytic properties but has different stability and reactivity compared to copper–ytterbium (1/1).
Uniqueness: Copper–ytterbium (1/1) stands out due to the specific electronic properties of ytterbium, which can exist in multiple oxidation states. This allows for more versatile applications in catalysis and electronic materials. Additionally, the compound’s stability and ability to form various complexes make it a valuable material in scientific research and industrial applications.
Propriétés
Numéro CAS |
12659-21-1 |
|---|---|
Formule moléculaire |
CuYb |
Poids moléculaire |
236.59 g/mol |
Nom IUPAC |
copper;ytterbium |
InChI |
InChI=1S/Cu.Yb |
Clé InChI |
GFAHANIWTVRKHX-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Yb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


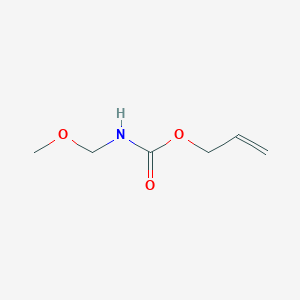
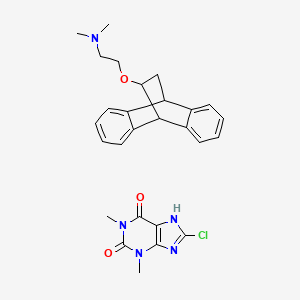
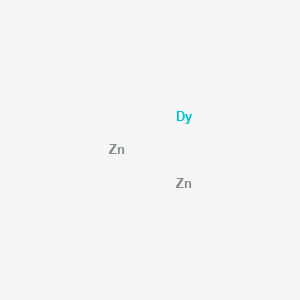
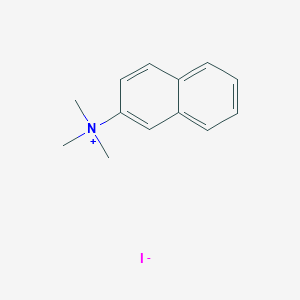
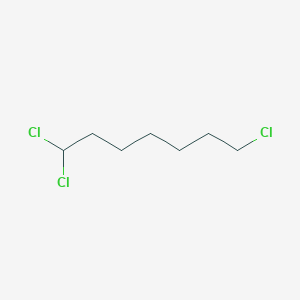
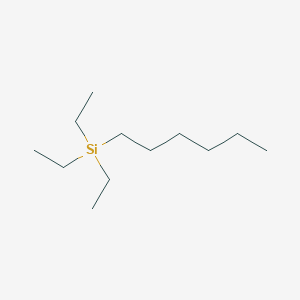
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
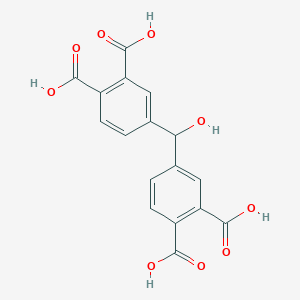

![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
